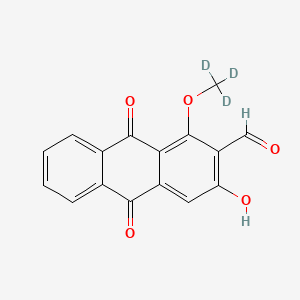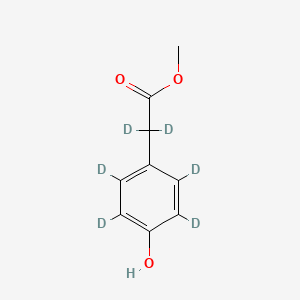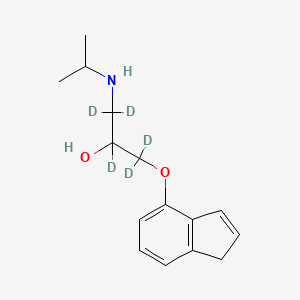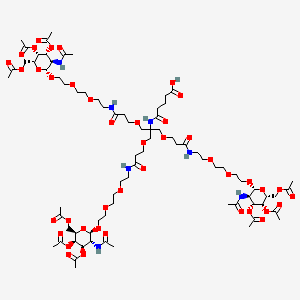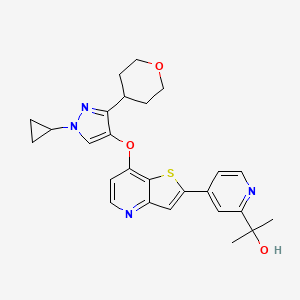
Alk5-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alk5-IN-7 is a compound that acts as an inhibitor of the transforming growth factor beta receptor I, also known as activin receptor-like kinase 5. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-7 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, cyclization, and purification steps to obtain the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed for quality control and verification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alk5-IN-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different analogs.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized products.
Aplicaciones Científicas De Investigación
Alk5-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the transforming growth factor beta signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancer, fibrosis, and immune disorders. This compound has shown promise in preclinical studies for inhibiting tumor growth and reducing fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the transforming growth factor beta signaling pathway.
Mecanismo De Acción
Alk5-IN-7 exerts its effects by inhibiting the transforming growth factor beta receptor I, also known as activin receptor-like kinase 5. This inhibition prevents the phosphorylation of intracellular regulatory SMAD proteins, which are essential for the downstream signaling of the transforming growth factor beta pathway. By blocking this pathway, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the transforming growth factor beta receptor I, SMAD2, and SMAD3 proteins.
Comparación Con Compuestos Similares
Similar Compounds
Galunisertib: Another inhibitor of the transforming growth factor beta receptor I, used in clinical trials for treating cancer and fibrosis.
Vactosertib: A small molecule inhibitor of the transforming growth factor beta receptor I, investigated for its potential in treating myelodysplastic syndromes and other hematological disorders.
SB-431542: A selective inhibitor of the transforming growth factor beta receptor I, used in research to study the transforming growth factor beta signaling pathway.
Uniqueness of Alk5-IN-7
This compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor I. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H28N4O3S |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-[4-[7-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxythieno[3,2-b]pyridin-2-yl]pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C26H28N4O3S/c1-26(2,31)23-13-17(5-9-28-23)22-14-19-25(34-22)20(6-10-27-19)33-21-15-30(18-3-4-18)29-24(21)16-7-11-32-12-8-16/h5-6,9-10,13-16,18,31H,3-4,7-8,11-12H2,1-2H3 |
Clave InChI |
GQYMCNXIDCIXDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=CC(=C1)C2=CC3=NC=CC(=C3S2)OC4=CN(N=C4C5CCOCC5)C6CC6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)

